molecular formula C7H4ClF5N2 B050563 2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine CAS No. 121435-36-7

2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine

Cat. No.: B050563
CAS No.: 121435-36-7
M. Wt: 246.56 g/mol
InChI Key: QGFFAYVDQOAIKI-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine (CAS No: 121435-36-7) is a fluorinated phenylhydrazine derivative of high interest in advanced chemical synthesis and pharmaceutical research. With a molecular formula of C 7 H 4 ClF 5 N 2 and a molecular weight of 246.57, this compound serves as a versatile key synthetic intermediate . Research Applications and Value: This compound is primarily valued for the construction of nitrogen-containing heterocycles. It is a critical precursor in the synthesis of complex molecules via reactions such as the Japp-Klingemann reaction to form indoles and other fused ring systems . The strategic incorporation of multiple fluorine atoms and a trifluoromethyl group significantly alters the lipophilicity, metabolic stability, and binding affinity of target molecules. This makes the compound particularly valuable in medicinal chemistry for the development of new active ingredients, aligning with the trend of fluorinated groups in FDA-approved drugs . Its specific substitution pattern—featuring chlorine, fluorine, and the trifluoromethyl group—makes it a unique building block for agrochemical research, particularly in creating novel herbicides and pesticides with enhanced properties . Handling and Storage: This product is classified as an irritant and requires careful handling. It is recommended to wear protective gloves and eye/face protection. To ensure stability, the compound must be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

[2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5N2/c8-5-3(15-14)1-2(9)4(6(5)10)7(11,12)13/h1,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFFAYVDQOAIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C(F)(F)F)F)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560099
Record name [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121435-36-7
Record name [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation-Hydrazination Cascade Synthesis

The most industrially viable route involves a two-stage halogenation and hydrazination sequence. Starting from 1,3,5-trichloro-2-trifluoromethylbenzene, fluorination is achieved using potassium fluoride (KF) in sulfolane at 180°C for 12 hours, yielding 1,3-dichloro-2,5-difluoro-4-trifluoromethylbenzene . Subsequent hydrazination employs hydrazine hydrate (85%) in dimethylacetamide (DMAc) at 80°C under nitrogen, achieving 78% conversion (Table 1).

Table 1: Halogenation-Hydrazination Cascade Parameters

ParameterStage 1 (Fluorination)Stage 2 (Hydrazination)
Temperature180°C80°C
SolventSulfolaneDMAc
CatalystKF (3 equiv)None
Reaction Time12 h6 h
Yield92%78%

Critical to selectivity is the use of DMAc, which suppresses side reactions such as dechlorination . Post-reaction purification involves fractional distillation under reduced pressure (−0.096 MPa), isolating the product at 95–100°C .

Catalytic Hydrazine Substitution Strategies

Alternative approaches leverage transition metal catalysts to enhance hydrazine incorporation. A patented method employs FeCl₃·6H₂O (5 mol%) in ethanol, reacting 2-chloro-3,5-difluoro-4-(trifluoromethyl)aniline with hydrazine hydrate at reflux (78°C) for 4 hours. This single-step protocol achieves 80.6% molar yield with 99.85% purity, attributed to Fe³⁺-mediated activation of the aryl chloride .

Key advantages include:

  • Reduced reaction time : 4 hours vs. 6–8 hours in non-catalytic methods .

  • Solvent recyclability : Ethanol is recovered at 95% efficiency via rotary evaporation .

  • Byproduct mitigation : Catalyst filtration removes Fe residues, minimizing downstream contamination .

Regioselective Fluorination-Hydrazination One-Pot Synthesis

Recent innovations describe a one-pot synthesis starting from 1,2,3-trichloro-5-trifluoromethylbenzene. Sequential fluorination (using CsF in DMF at 120°C) and hydrazination (hydrazine hydrate, 80°C) achieve 70% overall yield. The process eliminates intermediate isolation, reducing solvent waste by 40% .

Critical parameters :

  • CsF stoichiometry : 2.2 equivalents prevent over-fluorination.

  • Temperature gradient : Gradual cooling from 120°C to 80°C during hydrazination prevents decomposition.

  • Solvent system : DMF stabilizes the intermediate aryl fluoride via hydrogen bonding .

Solvent and Temperature Optimization

Comparative studies highlight solvent effects on reaction kinetics (Table 2). Polar aprotic solvents (e.g., DMAc, DMF) outperform ethers (dioxane, THF) due to enhanced nucleophilicity of hydrazine.

Table 2: Solvent Impact on Hydrazination Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)Purity (%)
DMAc37.867899.2
DMF36.75.58299.5
Dioxane2.296597.8
Ethanol24.377198.6

Lowering the reaction temperature to 60°C in DMF extends the reaction time to 8 hours but improves yield to 85% by reducing thermal degradation .

Advanced Purification Techniques

Final product isolation challenges arise from co-eluting isomers. High-vacuum fractional distillation (−0.098 MPa) separates the target compound (boiling point 98–100°C) from 3-chloro-2,4-difluoro derivatives (bp 102–104°C) . Silica gel chromatography (hexane:ethyl acetate, 9:1) further elevates purity to >99.9% for pharmaceutical applications .

Industrial-Scale Process Design

Pilot plant data validate the FeCl₃·6H₂O-catalyzed method for kilogram-scale production:

  • Batch size : 50 kg starting material

  • Cycle time : 8 hours (including distillation)

  • Production cost : $380/kg (10g scale) vs. $1,038/kg (1g lab scale)

Economic analyses favor catalytic methods due to reduced hydrazine hydrate consumption (1.2 equiv vs. 2.5 equiv in stoichiometric routes) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of hydrazine compounds, including 2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine, exhibit promising anticancer properties. Research published in Bioorganic & Medicinal Chemistry highlights the structure-activity relationship of hydrazines, suggesting that modifications can enhance their efficacy against various cancer cell lines .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development into antimicrobial therapies .

Herbicide Development

Hydrazine derivatives are known for their herbicidal properties. The application of this compound in agricultural settings could lead to the development of new herbicides that are effective against resistant weed species. Field trials are essential to evaluate its effectiveness and safety in real-world agricultural environments .

Insect Repellents

Research indicates that compounds similar to this hydrazine have been explored for use in insect repellents, particularly against pests that affect crops and livestock. The trifluoromethyl group contributes to increased volatility and efficacy as a repellent .

Polymerization Initiators

The compound's unique chemical structure allows it to serve as a polymerization initiator in the synthesis of fluorinated polymers. These materials are sought after for their thermal stability and chemical resistance, which are critical in various industrial applications .

Case Studies

Study TitleApplicationFindingsReference
Anticancer Activity of HydrazinesPharmaceuticalShowed significant cytotoxicity against cancer cell lines
Evaluation of Antimicrobial PropertiesPharmaceuticalEffective against multiple bacterial strains
Development of Fluorinated HerbicidesAgrochemicalPotential for use as a new herbicide
Synthesis of Fluorinated PolymersMaterial ScienceDemonstrated effectiveness as a polymerization initiator

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the reactivity of the compound, making it a potent inhibitor of certain biochemical pathways .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : Hydrazine, [2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]-
  • Molecular Formula : C₇H₄ClF₅N₂
  • Molecular Weight : 246.57 g/mol
  • CAS No.: 121435-36-7
  • Key Features : A polyhalogenated phenylhydrazine derivative with a trifluoromethyl (-CF₃) group at the para position, chloro and fluoro substituents at ortho and meta positions. The electron-withdrawing nature of -CF₃ and halogens enhances its reactivity in heterocyclic synthesis .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Reactivity
2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine (Target) C₇H₄ClF₅N₂ 246.57 2-Cl, 3-F, 5-F, 4-CF₃ Synthesis of trifluoromethyl-pyrazoles and triazoles; potential antiviral/antitumor agents .
[3,5-Bis(trifluoromethyl)phenyl]hydrazine hydrochloride C₈H₆F₆N₂·HCl 292.61* 3-CF₃, 5-CF₃ Enhanced electron deficiency for regioselective triazole formation; used in agrochemicals .
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine C₇H₅Cl₂F₃N₂ 251.03 2-Cl, 6-Cl, 4-CF₃ Intermediate for S-alkylated 1,2,4-triazoles; exhibits anti-inflammatory activity .
[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine hydrochloride C₇H₆F₄N₂·HCl 224.59* 4-F, 2-CF₃ Used in hydrazone formation for antimicrobial agents; lower steric hindrance .
[2-Chloro-4,5-difluorophenyl]hydrazine C₆H₅ClF₂N₂ 178.57 2-Cl, 4-F, 5-F Simpler structure; limited applications in small-molecule synthesis .

*Calculated molecular weights include HCl where applicable.

Biological Activity

2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine (CAS No. 121435-36-7) is a fluorinated hydrazine derivative that has garnered interest due to its potential biological activities. This compound is characterized by a complex structure featuring multiple fluorine atoms, which are known to influence the biological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C7_7H4_4ClF5_5N2_2
  • Molecular Weight : 246.57 g/mol
  • CAS Number : 121435-36-7

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections detail its antibacterial, anticancer, and anti-inflammatory effects.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of fluorinated compounds similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that related compounds exhibit MIC values ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis and P. aeruginosa .
CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound BP. aeruginosa5024
Compound CS. typhi4530
Compound DK. pneumoniae5019

This table illustrates the comparative effectiveness of various compounds against specific bacterial strains.

Anticancer Activity

The anticancer properties of fluorinated compounds are well-documented. In vitro studies have shown that derivatives with similar structures can inhibit the growth of cancer cell lines:

  • IC50_{50} Values: Compounds structurally related to our target compound have demonstrated IC50_{50} values ranging from 1.29 to 20 µM across different cancer types .
Cancer TypeCompoundIC50_{50} (µM)
Breast CancerCompound E1.29
Prostate CancerCompound F3.00
Pancreatic CancerCompound G14.00
Lung CancerCompound H<20

These findings suggest that the presence of trifluoromethyl groups enhances the cytotoxicity against cancer cells.

Anti-inflammatory Activity

Fluorinated compounds often exhibit anti-inflammatory properties due to their ability to modulate inflammatory pathways:

  • Mechanism of Action : Research indicates that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of a similar hydrazine derivative on human leukemia cell lines, demonstrating significant reductions in cell viability with IC50_{50} values as low as 1.50 µM . This indicates a strong potential for therapeutic application in hematological malignancies.
  • Antibacterial Efficacy Against Drug-resistant Strains : Another study highlighted the effectiveness of fluorinated derivatives against drug-resistant strains of bacteria, showcasing their potential role in combating antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via hydrazine hydrate reactions with halogenated aromatic intermediates. For example:

  • Step 1 : React a trifluoromethyl-substituted aryl chloride precursor with hydrazine hydrate under reflux conditions. This step requires careful temperature control (80–100°C) to avoid decomposition of the hydrazine group .
  • Step 2 : Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the hydrazine derivative. Typical yields range from 60–75%, influenced by steric hindrance from the trifluoromethyl and chloro/fluoro substituents .
    Key Factors : Excess hydrazine (1.5–2.0 equivalents) improves yield, while acidic conditions must be avoided to prevent side reactions like diazonium salt formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 245.9983 (calculated for C₇H₄ClF₅N₂), with isotopic patterns matching chlorine and fluorine signatures .
  • NMR Analysis :
    • ¹H-NMR : Absence of NH₂ protons (δ 3.5–5.0 ppm) indicates successful hydrazine formation.
    • ¹⁹F-NMR : Distinct signals for -CF₃ (-62 to -65 ppm) and aromatic fluorine substituents (-110 to -115 ppm) confirm regiochemistry .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% for research-grade material) .

Q. What are the stability considerations under different storage conditions?

Methodological Answer :

  • Short-term storage : Store at 0–4°C in airtight amber vials to prevent photodegradation of the hydrazine moiety .
  • Long-term stability : Lyophilization or storage under inert gas (argon) minimizes oxidation. Degradation products (e.g., diazenes) can be monitored via TLC (Rf = 0.3–0.4 in ethyl acetate) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in reactions involving this hydrazine derivative?

Methodological Answer : The -CF₃ group is strongly electron-withdrawing, directing electrophilic attacks to the para position relative to the hydrazine group. For example:

  • Cyclization Reactions : In the synthesis of triazolo-triazines, the hydrazine acts as a nucleophile at the N-terminus, while the -CF₃ group stabilizes transition states via inductive effects, favoring 1,2-addition over 1,4-addition pathways .
  • Steric Effects : The 2-chloro and 3,5-difluoro substituents create steric bulk, limiting access to the ortho positions. Computational modeling (DFT) predicts activation energies for competing pathways, guiding solvent selection (e.g., polar aprotic solvents enhance regioselectivity) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the hydrazine NH₂ group has a high HOMO energy (-6.2 eV), making it prone to oxidation .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. Polar solvents (e.g., DMSO) stabilize charge-separated intermediates in SNAr reactions .
  • Validation : Compare computed IR spectra (e.g., N-H stretching at 3300–3400 cm⁻¹) with experimental FT-IR data to refine models .

Q. How can researchers resolve contradictions in spectral data across studies?

Methodological Answer :

  • Case Study : Discrepancies in ¹⁹F-NMR chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvent systems and reference compounds (e.g., trifluoroacetic acid as an internal standard) .
  • Cross-Validation : Use tandem MS/MS to distinguish isobaric impurities. For example, a peak at m/z 246.0252 could indicate a chlorine isotope or a degradation product; collision-induced dissociation (CID) fragments confirm the parent structure .
  • Collaborative Databases : Submit raw spectral data to repositories like PubChem or ChemSpider for peer validation .

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